molecular formula C7H4IN3O2 B3227040 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1260385-30-5

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3227040
CAS No.: 1260385-30-5
M. Wt: 289.03 g/mol
InChI Key: DDSUAANIVBCNIV-UHFFFAOYSA-N
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Description

6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine (: 1260385-30-5) is a high-value heterocyclic building block specifically designed for advanced research and development applications . This compound, with a molecular formula of C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol, is characterized by its high purity of ≥98% . The structure incorporates both an iodine atom and a nitro group on the 1H-pyrrolo[3,2-b]pyridine scaffold, making it a versatile intermediate for various chemical transformations. Its computed physical properties include a topological polar surface area (TPSA) of 71.82 Ų and a LogP of 2.08 . In organic synthesis, this compound serves as a crucial precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, leveraging the reactivity of the iodine substituent. The nitro group offers an additional handle for further functionalization, including reduction to amino derivatives, enabling the construction of complex molecular architectures. As part of the 7-azaindole family, it is particularly valuable in medicinal chemistry for the synthesis of kinase inhibitor libraries and other biologically active small molecules. It may also find applications as an intermediate in the development of organic electronic materials due to its conjugated system . Handling of this material requires appropriate safety precautions. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation (H302, H315, H319, H335) . Researchers should wear suitable protective equipment, including gloves and eye/face protection, and handle the compound only in a well-ventilated environment, such as a chemical fume hood. This product is intended for research and further manufacturing use only; it is not for direct human use . For long-term stability, it is recommended to be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4IN3O2/c8-4-1-5-7(10-2-4)6(3-9-5)11(12)13/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSUAANIVBCNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Iodo 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Strategies for Constructing the Pyrrolo[3,2-b]pyridine Core

The formation of the 1H-pyrrolo[3,2-b]pyridine skeleton, an isomer of 7-azaindole, is a critical first step. tcichemicals.comsigmaaldrich.com Various synthetic routes have been developed to access this privileged heterocyclic motif.

Cyclization reactions are a cornerstone in the synthesis of fused heterocyclic systems like pyrrolopyridines. Modified versions of classical indole (B1671886) syntheses are often employed.

Fischer Indole Synthesis Modification : This approach involves the cyclization of appropriate pyridine-based hydrazones. While widely used for indole synthesis, its application to azaindoles requires specific precursors and conditions. rsc.org

Madelung Synthesis Modification : The intramolecular cyclization of N-(pyridin-2-yl)acetamides or related compounds via a strong base at high temperatures can yield the pyrrolo[3,2-b]pyridine core. rsc.org

Tandem Sonogashira Coupling/Cyclization : A modern and efficient method involves the palladium-catalyzed Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization (ring annulation) to form the pyrrole (B145914) ring. This strategy offers good control over the substitution pattern. For instance, the reaction of an iodinated aminopyridine with an alkyne can lead to a smooth cyclization upon heating. nbuv.gov.uaresearchgate.net

Multicomponent reactions (MCRs) provide a powerful and atom-economical route to complex molecular architectures in a single step. Several MCRs have been developed for synthesizing related pyrrolopyridine isomers and could be adapted for the 1H-pyrrolo[3,2-b]pyridine scaffold. beilstein-journals.orgnih.gov

For example, a three-component reaction involving an isocyanide, a dialkyl but-2-ynedioate, and a 1,4-dihydropyridine (B1200194) can afford polyfunctionalized tetrahydrocyclopenta nih.govnih.govpyrrolo[2,3-b]pyridine derivatives. beilstein-journals.orgnih.gov While this yields a different isomer, the underlying principle of using MCRs to rapidly build complexity is applicable. Another MCR strategy involves the reaction of phenylglyoxal, a β-ketoamide, and a 5-aminopyrazole under microwave irradiation to form pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, demonstrating the utility of MCRs in constructing fused nitrogen-containing heterocycles. acs.orgresearchgate.net

MCR Example Components Product Scaffold Conditions Yield Reference
Isocyanide-based MCRAlkyl isocyanides, Dialkyl but-2-ynedioates, 1,4-DihydropyridinesTetrahydrocyclopenta nih.govnih.govpyrrolo[2,3-b]pyridineAcetonitrile, refluxHigh beilstein-journals.orgnih.gov
Domino ReactionPhenylglyoxal, β-ketoamide, 5-AminopyrazoleDihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-oneAcetic acid, Microwave, 120 °CModerate to Good acs.orgresearchgate.net

Building the pyrrole ring onto an existing, appropriately substituted pyridine (B92270) is one of the most common and versatile strategies.

The Bartoli Reaction : This reaction is effective for creating the pyrrole ring by reacting a nitro-substituted pyridine with a vinyl Grignard reagent. For the synthesis of the related pyrrolo[2,3-c]pyridines, the reaction of 2-halogeno-3-nitropyridines with vinyl magnesium bromide is a key method. nbuv.gov.uaresearchgate.net

From Aminopyridines : Condensation of 3-amino-2-chloropyridine (B31603) derivatives with ketones or aldehydes can lead to the formation of the pyrrolo[3,2-b]pyridine system.

From Nitropyridines : The reaction of nitropyridines with compounds like diethyl oxalate (B1200264) followed by reductive cyclization is a viable route to produce pyrrolopyridine-2-carboxylates, which are versatile intermediates. nbuv.gov.uaresearchgate.net A two-step approach starting from 4-methyl-3-nitropyridines involves reaction with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines, which then undergo reductive cyclization to yield the pyrrolo[2,3-c]pyridine core with high yields. nbuv.gov.uaresearchgate.net

From Halogenated Pyridines : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, on dihalogenated pyridines (e.g., 2,3-dihalopyridines) can be used to introduce necessary functionalities before cyclizing to form the pyrrole ring. nih.gov A synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine starts from 2-bromo-5-methylpyridine, which is nitrated and then cyclized. semanticscholar.orgnih.gov

Starting Pyridine Key Reagents Intermediate/Product Reaction Type Reference
2-Halogeno-3-nitropyridineVinyl magnesium bromidePyrrolo[2,3-c]pyridineBartoli Reaction nbuv.gov.uaresearchgate.net
4-Methyl-3-nitropyridineDMFDMA, then reductionPyrrolo[2,3-c]pyridineEnamine formation, Reductive cyclization nbuv.gov.uaresearchgate.net
2-Bromo-5-methylpyridinem-CPBA, HNO₃/H₂SO₄, DMFDMA6-Bromo-1H-pyrrolo[3,2-c]pyridineOxidation, Nitration, Cyclization semanticscholar.orgnih.gov

While less common, it is theoretically possible to construct the pyridine ring onto a pre-existing pyrrole ring. This typically involves cyclocondensation reactions where a 2,3-disubstituted pyrrole derivative, containing appropriate functional groups, is reacted with a three-carbon building block to annulate the pyridine ring. However, the literature predominantly favors the construction of the pyrrole ring onto a pyridine precursor for synthesizing azaindoles. nih.govnih.gov

Regioselective Introduction of Nitro and Iodo Functionalities

Once the 1H-pyrrolo[3,2-b]pyridine core is synthesized, the next critical phase is the regioselective introduction of the nitro group at the C3 position and the iodo group at the C6 position. The electronic properties of the bicyclic system dictate the positions of electrophilic substitution.

The pyrrole ring in the 1H-pyrrolo[2,3-b]pyridine system (a close isomer) is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position. rsc.org This high reactivity at C3 is analogous to that of indole.

Nitration : The nitration of 1H-pyrrolo[2,3-b]pyridines has been shown to occur predominantly at the 3-position. rsc.org For the target compound, treating the 1H-pyrrolo[3,2-b]pyridine core with a nitrating agent (e.g., nitric acid in sulfuric acid or acetyl nitrate) would be the expected method to introduce the nitro group at the C3 position.

Iodination : Direct iodination of the pyrrole ring also favors the C3 position. rsc.org To achieve the desired 6-iodo substitution, the iodination must be directed to the pyridine ring. Direct C-H iodination of pyridines can be challenging but has been achieved using radical-based protocols, which can lead to C3 and C5 iodination. rsc.org A more controlled approach would involve starting with a pre-functionalized pyridine, such as a 6-bromo or 6-chloro-1H-pyrrolo[3,2-b]pyridine, and converting the halogen to an iodo group via a Finkelstein reaction or a palladium-catalyzed process. Alternatively, a 6-amino-1H-pyrrolo[3,2-b]pyridine could be converted to the 6-iodo derivative via a Sandmeyer-type reaction.

The synthesis of 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine (CAS 956485-60-2) is documented, indicating that C3-iodination and C6-bromination are synthetically accessible. mendelchemicals.com This suggests a plausible route to the target compound could involve:

Synthesis of a 6-halo-1H-pyrrolo[3,2-b]pyridine.

Nitration at the C3-position.

Conversion of the 6-halo substituent to an iodo group, if not already iodine.

Alternatively, starting with 1H-pyrrolo[3,2-b]pyridine:

Iodination at C6. This is the most challenging step and would likely require a directed C-H activation strategy or a multi-step sequence involving protection and lithiation.

Nitration at C3.

The order of these functionalization steps is crucial to manage the directing effects of the substituents. An electron-donating group on the pyridine ring would facilitate electrophilic substitution on that ring, while the nitro group, being strongly deactivating, should be introduced after the key C-C or C-N bond formations of the core synthesis.

Indirect Methods for Iodo Group Incorporation via Pre-functionalized Intermediatesorganic-chemistry.org

Direct iodination of the pyrrolo[3,2-b]pyridine ring system can be challenging. Therefore, indirect methods that rely on the conversion of a pre-installed functional group are frequently employed. These methods offer greater control over regioselectivity and are often more efficient.

One of the most common indirect routes to introduce an iodine atom is through the transformation of other halogen precursors or an amino group.

Halogen Exchange: The Finkelstein reaction is a classic and effective method for converting chloro- or bromo-substituted heterocycles into their iodo counterparts. manac-inc.co.jp This bimolecular nucleophilic substitution (SN2) reaction typically involves treating a precursor like 6-bromo-1H-pyrrolo[3,2-b]pyridine with an alkali iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. The reaction's equilibrium is driven by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone, leading to a high yield of the desired iodo-compound. manac-inc.co.jp The existence of intermediates such as 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine underscores the utility of this pathway in synthetic chemistry. mendelchemicals.comsigmaaldrich.com

Sandmeyer Reaction: The Sandmeyer reaction provides a powerful method for replacing an amino group on an aromatic or heteroaromatic ring with a halide. wikipedia.org This transformation proceeds by converting a primary aromatic amine, such as 6-amino-3-nitro-1H-pyrrolo[3,2-b]pyridine, into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite, NaNO₂) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) iodide (CuI) or potassium iodide (KI) solution to introduce the iodine atom at the position of the original amino group. organic-chemistry.orgwikipedia.org This method is particularly valuable as amino groups can be introduced into specific positions on the heterocyclic core, thereby allowing for the regioselective synthesis of iodo-derivatives. nih.gov

Table 1: Comparison of Indirect Iodination Methods

Method Precursor Functional Group Reagents Typical Conditions
Finkelstein Reaction Bromo, Chloro NaI or KI in Acetone Heat/Reflux
Sandmeyer Reaction Amino (-NH₂) 1. NaNO₂, H₂SO₄/HCl 2. KI or CuI 0-5 °C for diazotization, then warming

A more modern approach to functionalization involves the use of boron-containing intermediates. This strategy typically involves two steps: the C-H borylation of the pyrrolopyridine scaffold followed by the conversion of the resulting boronate ester to an iodo group.

Iridium-catalyzed C-H borylation is an effective method for creating aryl and heteroaryl boronates. rsc.org For pyridine and related azinyl systems, catalyst inhibition by the nitrogen lone pair can be a challenge. However, this can be overcome by the presence of a substituent at the C-2 position. rsc.org Once the C-6 boronate ester of the pyrrolo[3,2-b]pyridine ring is formed, the carbon-boron bond can be readily converted to a carbon-iodine bond. This is typically achieved by treating the boronate ester with an iodine source such as molecular iodine (I₂) or N-iodosuccinimide (NIS). This borylation-iodination sequence offers a versatile route for introducing iodine at specific positions that might be inaccessible through other methods.

Indirect Methods for Nitro Group Incorporation and Positional Controlnih.govrsc.org

The introduction of a nitro group (-NO₂) at the C-3 position of the pyrrolo[3,2-b]pyridine scaffold requires careful strategic planning to ensure correct regiochemistry. Direct nitration of the fused heterocyclic system can lead to a mixture of products or substitution at undesired positions. rsc.org Therefore, indirect methods are preferred for positional control.

A common and effective strategy is to introduce the nitro group onto one of the constituent rings before the final cyclization step that forms the bicyclic pyrrolopyridine system. For instance, a suitably substituted pyridine precursor already containing a nitro group can be used as the starting material. A synthesis of a related 1H-pyrrolo[3,2-c]pyridine derivative involves the nitration of 2-bromo-5-methylpyridine-1-oxide using fuming nitric acid in sulfuric acid to install a nitro group at the 4-position of the pyridine ring. semanticscholar.orgnih.gov This nitrated pyridine is then carried through subsequent steps to form the fused pyrrole ring. nih.gov This approach ensures that the nitro group is precisely located in the final molecule. The strongly electron-withdrawing nature of the nitro group can also be exploited to facilitate subsequent reactions, such as nucleophilic additions or cyclizations, during the scaffold's construction. nih.gov

Advanced Approaches to Pyrrolo[3,2-b]pyridine Systems Bearing Specific Substituents

Modern synthetic organic chemistry has developed powerful catalytic methods for the construction of complex heterocyclic scaffolds like pyrrolo[3,2-b]pyridine.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming C-C and C-N bonds, which are crucial for synthesizing fused heterocyclic systems. These processes can be used to either build the scaffold itself or to functionalize it. An efficient method for synthesizing multisubstituted pyridines involves the palladium-catalyzed C-H activation of β-aryl-substituted α,β-unsaturated oxime ethers and their reaction with alkenes. rsc.orgacs.org

In the context of forming the pyrrolopyridine core, palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig couplings are frequently employed. For example, a Suzuki cross-coupling reaction using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a well-established method for adding aryl groups to a halogenated pyrrolopyridine core. nih.gov Similarly, intramolecular palladium-catalyzed reactions can be designed to form one of the rings. A tandem process involving an intramolecular C-N coupling and an intermolecular Suzuki reaction, catalyzed by palladium, has been used to create substituted pyrrolo[2,3-c]pyridine isomers. nbuv.gov.ua These advanced methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex substituted pyrrolopyridine derivatives.

Table 2: Example of Palladium-Catalyzed Suzuki Coupling for Functionalization

Reactant A Reactant B Catalyst Base Product Type Ref.
6-bromo-1-aryl-1H-pyrrolo[3,2-c]pyridine Substituted phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 6,1-diaryl-1H-pyrrolo[3,2-c]pyridine nih.gov

The formation of the pyrrole ring portion of the pyrrolo[3,2-b]pyridine system is often achieved via an intramolecular C-N bond-forming cyclization. This key step is a cornerstone of many synthetic routes to nitrogen-containing heterocycles. Palladium- and copper-catalyzed intramolecular aminations are particularly powerful for this purpose.

A general strategy involves starting with a 2-substituted pyridine that has an amine at the 3-position and a reactive side chain at the 2-position. For example, a 3-amino-2-halopyridine derivative can be elaborated with a side chain that, upon activation, can cyclize onto the amino group to form the five-membered pyrrole ring. A reported palladium-catalyzed synthesis of a related pyrrolopyridine isomer explicitly utilizes an intramolecular C-N coupling as a key step in a tandem reaction sequence. nbuv.gov.ua Another approach involves the recyclization of N-(furfuryl)anthranilamides, where the furan (B31954) ring opens to form a diketone moiety, which then undergoes a double intramolecular condensation with an adjacent amino group to form both a diazepine (B8756704) and a pyrrole ring in one step. rsc.org These intramolecular cyclization strategies are highly effective for the convergent synthesis of the pyrrolo[3,2-b]pyridine core.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 6 Iodo 3 Nitro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For 6-iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine and its analogs, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the molecular structure and enabling the monitoring of chemical transformations.

¹H NMR spectroscopy offers critical information about the electronic environment of protons within a molecule. In the context of this compound, the chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the iodine atom, as well as the heterocyclic nature of the pyrrolo[3,2-b]pyridine core.

Table 1: Representative ¹H NMR Data for Related Azaindole Derivatives

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine researchgate.net CDCl₃ 8.62 (dd, 2H, J=1.0, 3.1 Hz), 8.29 (dd, 1H, J=1.0, 3.4 Hz), 8.00 (dd, 1H, J = 1.0, 5.3 Hz), 7.72 (dd, 2H, J = 1.0, 3.1 Hz), 7.13 (dd, 1H, J= 3.4, 5.3 Hz), 6.99 (s, 1H)
3-Iodo-1H-pyrazolo[3,4-b]pyridine nih.gov CDCl₃ 13.18 (br, 1H), 8.64 (dd, 1H, J = 4.8, 1.6 Hz), 7.89 (dd, 1H, J = 8.4, 1.6 Hz), 7.25–7.22 (m, 1H)

This table presents data for related compounds to illustrate the expected regions and multiplicities of signals for azaindole systems. Specific data for this compound is not available in the search results.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the attached functional groups and their position within the heterocyclic system. The carbon atom bearing the nitro group and the carbon atom attached to the iodine would exhibit characteristic chemical shifts.

Although specific ¹³C NMR data for the title compound is absent in the search results, analysis of related structures such as 1H-pyrrolo[3,2-c]pyridine derivatives provides valuable reference points. semanticscholar.org For these derivatives, the carbon signals are well-resolved and assigned, demonstrating the utility of ¹³C NMR in confirming the carbon skeleton. semanticscholar.org

Table 2: Representative ¹³C NMR Data for a 1H-Pyrrolo[3,2-c]pyridine Derivative

Compound Solvent Chemical Shifts (δ, ppm)
6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine semanticscholar.org CDCl₃ 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44

This table presents data for a related compound to illustrate the expected chemical shift ranges for the carbon atoms in a pyrrolopyridine system. Specific data for this compound is not available in the search results.

Two-dimensional (2D) NMR techniques are indispensable for establishing the connectivity between atoms in complex molecules like this compound. ucl.ac.ukslideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates proton signals with their directly attached carbon atoms, aiding in the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment establishes long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure and confirming the positions of substituents.

The application of these 2D NMR methods is essential for the unambiguous structural determination of novel indole-diterpenoids and other complex heterocyclic systems. nih.gov

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula.

The fragmentation patterns observed in the mass spectrum offer valuable structural information. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of nitro-related groups such as •NO, •NO₂, HNO, or HNO₂. researchgate.netyoutube.com Similarly, halogenated compounds can exhibit losses of the halogen radical (e.g., •I) or the corresponding hydrogen halide (HI). researchgate.net The analysis of these fragmentation patterns can help to confirm the presence and location of the nitro and iodo substituents on the pyrrolopyridine core. The study of gas-phase ion-molecule reactions of nitroaromatic compounds can also provide insights into their fragmentation behavior. nih.gov

Table 3: Predicted Fragmentation Data for this compound

Predicted Fragment Description
[M-NO₂]⁺ Loss of a nitro group
[M-I]⁺ Loss of an iodine atom
[M-HI]⁺ Loss of hydrogen iodide
[M-NO]⁺ Loss of nitric oxide

This table outlines potential fragmentation pathways based on the general behavior of nitroaromatic and halogenated compounds in mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and N-O bonds.

The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The N-H stretching vibration of the pyrrole (B145914) ring would appear as a sharp to broad band in the region of 3500-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would be found in the 1600-1400 cm⁻¹ region. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹. The IR spectrum of the related compound 1H-pyrrolo[2,3-b]pyridine is available in the NIST WebBook, providing a reference for the core structure's vibrational modes. nist.gov

Table 4: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (pyrrole) Stretching 3500-3300
C-H (aromatic) Stretching >3000
C=C, C=N (aromatic) Stretching 1600-1400
NO₂ (nitro) Asymmetric Stretching 1550-1475
NO₂ (nitro) Symmetric Stretching 1360-1290
C-I Stretching <600

This table provides a general guide to the expected IR absorption frequencies for the key functional groups.

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Insights

This technique would confirm the planarity of the pyrrolo[3,2-b]pyridine ring system and reveal the spatial arrangement of the iodo and nitro substituents. Furthermore, it would provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. For instance, the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals N—H⋯N hydrogen bonds and C—I⋯N halogen bonds that link the molecules into chains. nih.gov Similarly, the crystal structure of 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine shows centrosymmetric dimers formed through intermolecular N—H—N hydrogen bonding. researchgate.net

Table 5: Illustrative Crystallographic Data for a Related Azaindole Derivative

Compound Crystal System Space Group Key Intermolecular Interactions
3-Iodo-1H-pyrazolo[3,4-b]pyridine nih.gov Monoclinic P2₁/c N—H⋯N hydrogen bonds, C—I⋯N halogen bonds, π–π stacking
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine researchgate.net Monoclinic P2₁/c N—H···N hydrogen bonds

This table showcases the type of information obtained from X-ray crystallography for similar molecular structures.

Computational and Theoretical Investigations of 6 Iodo 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Electronic Structure Analysis and Molecular Orbital Theory

The electronic properties of 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine are governed by the interplay of the fused aromatic pyrrole (B145914) and pyridine (B92270) rings, and the strong electron-withdrawing effects of the nitro group and the iodo substituent.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory, often referred to as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule.

For the parent 1H-pyrrolo[3,2-b]pyridine, the HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO is more localized on the electron-deficient pyridine ring. The introduction of a nitro group at the 3-position, a potent electron-withdrawing group, is expected to significantly lower the energy of both the HOMO and LUMO. The strong inductive and resonance effects of the nitro group will delocalize the electron density towards it, leading to a more electron-deficient aromatic system.

The iodine atom at the 6-position will also exert an electron-withdrawing inductive effect, further lowering the orbital energies. Consequently, the HOMO-LUMO gap of this compound is anticipated to be smaller compared to the unsubstituted 1H-pyrrolo[3,2-b]pyridine, suggesting higher reactivity.

Table 1: Predicted Effects of Substituents on the Electronic Properties of 1H-Pyrrolo[3,2-b]pyridine

Compound Substituent Effects Predicted HOMO Energy Predicted LUMO Energy Predicted HOMO-LUMO Gap
1H-Pyrrolo[3,2-b]pyridine - High Low Large
3-nitro-1H-pyrrolo[3,2-b]pyridine Strong electron-withdrawing Lower Lower Smaller
6-Iodo-1H-pyrrolo[3,2-b]pyridine Inductive electron-withdrawing Lower Lower Smaller

Charge Distribution, Electrostatic Potentials, and Aromaticity Studies

The charge distribution within this compound is highly polarized. The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are expected to possess significant negative partial charges, while the hydrogen atom of the pyrrole N-H group and the carbon atoms attached to the electron-withdrawing groups will exhibit positive partial charges. Molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface, would likely show negative potential (red/yellow regions) around the pyridine nitrogen and the nitro group, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the N-H proton, highlighting its acidic character.

The aromaticity of the 1H-pyrrolo[3,2-b]pyridine system arises from the fusion of the 6π-electron pyrrole ring and the 6π-electron pyridine ring. Both rings individually satisfy Hückel's rule for aromaticity. The introduction of the iodo and nitro substituents is not expected to disrupt the core aromaticity of the bicyclic system, although it will significantly alter the electron density distribution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation.

Transition State Analysis for Key Transformations

For key transformations involving this compound, such as nucleophilic aromatic substitution or further electrophilic substitution, transition state analysis can provide critical insights. For instance, in a nucleophilic attack, computational methods can identify the structure of the transition state, its energy barrier, and the preferred site of attack. Given the electron-deficient nature of the pyridine ring, accentuated by the iodo substituent, this ring is a likely target for nucleophiles.

Energy Profiles of Synthetic Pathways and Reactivity Predictions

By calculating the energies of reactants, intermediates, transition states, and products, complete energy profiles for synthetic pathways can be constructed. These profiles allow for the prediction of reaction feasibility and selectivity. For example, the synthesis of this compound likely involves the nitration of a 6-iodo-1H-pyrrolo[3,2-b]pyridine precursor. Computational modeling could predict the regioselectivity of this nitration, explaining why the nitro group is directed to the 3-position of the electron-rich pyrrole ring. The calculations would likely show that the transition state for nitration at the C3 position is lower in energy compared to other positions.

Tautomerism and Isomerization Studies

Tautomerism is a significant consideration for heterocyclic compounds like 1H-pyrrolo[3,2-b]pyridine. The parent compound can exist in different tautomeric forms due to the migration of a proton. For this compound, the most stable tautomer is expected to be the 1H-form, where the proton resides on the pyrrole nitrogen, preserving the aromaticity of both rings. However, other tautomers, such as the 4H-tautomer where the proton moves to the pyridine nitrogen, could exist in equilibrium.

Computational studies can predict the relative stabilities of these tautomers by calculating their ground-state energies. Theoretical investigations on related azaindole systems have shown that the 1H-tautomer is generally the most stable. The presence of the electron-withdrawing nitro and iodo groups is unlikely to alter this preference significantly, as the 1H-form maintains the aromatic character of the bicyclic system. Isomerization between these tautomers would proceed through a transition state that could also be characterized computationally to determine the energy barrier for the proton transfer.

Table 2: Mentioned Compounds

Compound Name
This compound
1H-Pyrrolo[3,2-b]pyridine
3-nitro-1H-pyrrolo[3,2-b]pyridine

Prediction and Validation of Spectroscopic Properties

The spectroscopic properties of novel heterocyclic compounds like this compound can be reliably predicted using computational methods, primarily Density Functional Theory (DFT). researchgate.netnih.govwu.ac.th These theoretical calculations provide valuable insights into the molecule's structure and electronic environment, which are reflected in its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. wu.ac.th The validation of these computational models is typically achieved by comparing the theoretical data with experimental results obtained from synthesized samples. researchgate.netnih.gov While specific experimental data for this compound is not available in the cited literature, predictions can be extrapolated from studies on analogous substituted pyrrolopyridine and pyrazolopyridine structures. researchgate.netnih.gov

Predicted ¹H and ¹³C NMR Spectral Data

Quantum chemical calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, are used to predict ¹H and ¹³C NMR chemical shifts. wu.ac.th For this compound, the presence of the strongly electron-withdrawing nitro group (NO₂) and the electronegative iodine atom is expected to significantly influence the chemical shifts of the aromatic protons and carbons, generally shifting them downfield. nih.gov In related pyridine systems, electron-withdrawing groups cause aromatic resonances to shift to higher ppm values. nih.gov The N-H proton of the pyrrole ring is also anticipated to appear as a distinct signal. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on theoretical principles and data from analogous compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale for Prediction
C2 - 130-140 Adjacent to the electron-withdrawing NO₂ group and pyrrole nitrogen.
C3 - 145-155 Directly attached to the strongly electron-withdrawing NO₂ group.
C3a - 125-135 Bridgehead carbon influenced by both rings.
C5 ~8.0-8.5 ~140-150 Proton is adjacent to the pyridine nitrogen, leading to a downfield shift. youtube.com
C6 - ~90-100 Directly attached to the iodine atom; heavy atom effect may cause an upfield shift, but this is counteracted by inductive withdrawal.
C7 ~7.5-8.0 ~115-125 Influenced by the adjacent iodine and the pyridine nitrogen.
C7a - 145-155 Bridgehead carbon adjacent to the pyrrole nitrogen.

Predicted Infrared (IR) Spectroscopy Data

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's bonds. nih.gov For this compound, the most characteristic vibrations would be from the N-H bond of the pyrrole ring, the aromatic C-H bonds, and the nitro group. The nitro group is expected to show two strong, distinct stretching bands. rsc.org

Table 2: Predicted Characteristic IR Absorption Frequencies Note: Based on typical frequency ranges for functional groups.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
N-H 3300 - 3450 Stretching
Aromatic C-H 3000 - 3150 Stretching
C=C / C=N 1550 - 1650 Aromatic Ring Stretching
NO₂ 1500 - 1560 Asymmetric Stretching (Strong)
NO₂ 1340 - 1380 Symmetric Stretching (Strong)

Influence of Substituents (Iodo, Nitro) on Electronic and Reactivity Profiles

The combined effect of these two substituents is a significant decrease in the electron density of the bicyclic ring system. This alteration directly impacts the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In related substituted pyridines, the introduction of a nitro group leads to a noticeably smaller HOMO-LUMO gap. nih.gov This reduction in the energy gap suggests that the molecule could be more readily involved in electronic transitions and may possess accessible ligand-based redox activity. nih.gov

The strong electron-withdrawing nature of the nitro group pulls electron density away from the heterocyclic core. nih.gov This deactivation makes the molecule less susceptible to electrophilic aromatic substitution. Conversely, the reduced electron density may render the aromatic ring more vulnerable to nucleophilic attack.

| Molecular Electrostatic Potential (MEP) | A large positive potential (electron-poor region) is expected around the nitro group and the aromatic system. | In analogous systems, electron-withdrawing groups create regions of low electron density. mdpi.com |

Role of 6 Iodo 3 Nitro 1h Pyrrolo 3,2 B Pyridine As a Building Block in Complex Chemical Synthesis

Precursor for the Construction of Fused Polycyclic Heterocyclic Systems

The 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine scaffold is primed for the synthesis of extended, fused polycyclic systems. The functional groups on the bicyclic core allow for sequential reactions that build additional rings. For instance, the nitro group can be chemically reduced to an amino group, which then becomes a key nucleophile. This newly formed amino group can participate in intramolecular cyclization reactions with a suitable functional group, often introduced via the iodo position at C6.

This strategy is a cornerstone in creating novel heterocyclic frameworks. The general approach involves:

Functionalization at the C6 position: The iodine atom can be replaced with various side chains using palladium-catalyzed cross-coupling reactions. These side chains are chosen to contain an electrophilic center.

Reduction of the nitro group: The nitro group at C3 is reduced to an amine.

Intramolecular Cyclization: The new amine attacks the electrophilic center on the C6 side chain, forming a new ring and thus a fused polycyclic system.

This methodology allows for the creation of diverse and complex molecular structures from a single, well-defined starting material.

Strategic Design of Derivatives through Diverse Coupling and Functionalization Reactions

The true synthetic power of this compound lies in its capacity for derivatization through modern cross-coupling chemistry. The carbon-iodine bond at the 6-position is a highly effective handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Key coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reacting the iodo-scaffold with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. This is one of the most widely used methods for creating biaryl structures. nih.govorganic-chemistry.org

Sonogashira Coupling: The introduction of alkyne groups, which can serve as handles for further transformations like click chemistry or cyclization reactions.

Heck Coupling: The formation of carbon-carbon bonds with alkenes.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position. ntnu.no

The nitro group at the C3 position also offers avenues for functionalization. While it primarily acts as an electron-withdrawing group that influences the reactivity of the ring system, it can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups. This dual functionality at two distinct positions allows for a high degree of control in the strategic design of complex derivatives. mdpi.com

Table 1: Key Coupling Reactions for Derivatization

Reaction Name Reagents/Catalyst Bond Formed Purpose
Suzuki-Miyaura Arylboronic acid, Pd catalyst, Base C-C (Aryl) Introduction of aromatic systems
Sonogashira Terminal alkyne, Pd/Cu catalyst C-C (Alkynyl) Introduction of alkyne moieties
Heck Alkene, Pd catalyst, Base C-C (Alkenyl) Introduction of vinyl groups
Buchwald-Hartwig Amine, Pd catalyst, Base C-N Introduction of amino groups

Applications in the Synthesis of Scaffolds for Chemical Biology Tool Development

The pyrrolo[3,2-b]pyridine core, also known as 4-azaindole (B1209526), is a privileged scaffold in medicinal chemistry and chemical biology. researchgate.net This structural motif is found in numerous biologically active compounds, particularly as a core for kinase inhibitors. mdpi.comnih.gov The design principle often involves creating molecules that can fit into the ATP-binding pocket of kinases, and the azaindole structure is an excellent bioisostere for the purine ring of ATP.

The this compound molecule is an ideal starting point for generating libraries of potential chemical biology tools, such as selective enzyme inhibitors or fluorescent probes. nih.gov

The chemical design principles for this application include:

Scaffold Hopping and Bioisosterism: Using the pyrrolopyridine core as a substitute for other known heterocyclic systems (like indoles or purines) to explore new chemical space and improve properties like selectivity or cell permeability. mdpi.com

Vectorial Elaboration: Utilizing the distinct reactivity of the iodo and nitro groups to build out substituents in specific directions. For example, a group introduced at the C6 position can be designed to interact with a specific region of a protein's binding site, while modifications at the C3 position can be used to tune solubility or other physicochemical properties.

This strategic approach has led to the development of potent inhibitors for targets like Janus kinases (JAKs) and NADPH oxidase 2 (NOX2), highlighting the value of the pyrrolopyridine scaffold in creating sophisticated tools for studying biological systems. nih.govmdpi.comnih.gov

Scaffold Derivatization for Exploring Structure-Reactivity Relationships in Synthetic Methodology

The this compound scaffold is also a valuable platform for fundamental studies in synthetic chemistry, particularly for exploring structure-reactivity relationships. The two key functional groups—the C6-iodo and the C3-nitro—exert distinct electronic effects on the heterocyclic core, which in turn influences the outcome of chemical reactions.

By systematically modifying this scaffold, chemists can probe how electronic and steric factors affect the efficiency and regioselectivity of synthetic transformations. For example, studies can be designed to answer questions such as:

How does the strong electron-withdrawing nitro group at C3 affect the rate of oxidative addition in palladium-catalyzed coupling reactions at C6?

Can the nitro group be used to direct metallation or other electrophilic substitution reactions at a specific position on the ring?

After converting the iodo group to other functionalities via coupling reactions, how does the new C6-substituent influence the reactivity of the C3-nitro group (e.g., its reduction potential)?

These investigations are crucial for the development of new synthetic methods. Understanding how substituents on the pyrrolopyridine core influence reactivity allows for the design of more efficient and selective reactions, not just for this specific scaffold but for a broader range of nitrogen-containing heterocycles. researchgate.net

Future Research Directions in the Chemistry of 6 Iodo 3 Nitro 1h Pyrrolo 3,2 B Pyridine

Development of More Efficient, Sustainable, and Green Synthetic Routes

The advancement of synthetic methodologies for preparing 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine is a foundational area for future research. Current approaches to similar heterocyclic systems often rely on multi-step sequences that may not be optimal in terms of efficiency and environmental impact. numberanalytics.com The principles of green chemistry offer a framework for developing more sustainable synthetic pathways. numberanalytics.comrasayanjournal.co.in

Future investigations should focus on the development of one-pot or tandem reactions that minimize waste and improve atom economy. mdpi.com The exploration of alternative energy sources, such as microwave irradiation and mechanochemistry (ball milling), could lead to significantly reduced reaction times and solvent usage. rasayanjournal.co.intandfonline.com The use of greener solvents, including water, ionic liquids, or deep eutectic solvents, presents another promising avenue for reducing the environmental footprint of the synthesis. mdpi.comfrontiersin.org

Catalysis will play a pivotal role in these advancements. The development of robust and recyclable catalysts, including heterogeneous catalysts and biocatalysts like laccases, could enable more efficient and selective transformations. mdpi.comrsc.org For instance, enzyme-catalyzed iodination reactions have shown promise for the synthesis of iodinated phenols and could potentially be adapted for the synthesis of iodinated pyrrolopyridines. rsc.org

Table 1: Potential Green Synthetic Approaches for this compound

ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, potential for solvent-free conditions. rasayanjournal.co.inOptimization of reaction parameters (temperature, time, power) for the key cyclization and functionalization steps.
Mechanochemistry (Ball Milling) Solvent-free or low-solvent conditions, access to novel reactivity. tandfonline.comInvestigation of solid-state reactions for the formation of the pyrrolopyridine core.
Catalysis in Green Solvents Reduced environmental impact, potential for catalyst recycling. mdpi.comScreening of catalysts (e.g., palladium, copper) in water, ionic liquids, or deep eutectic solvents for cross-coupling and cyclization reactions.
Biocatalysis High selectivity, mild reaction conditions, environmentally benign. rsc.orgExploration of enzymes (e.g., oxidoreductases) for the selective nitration and iodination of the pyrrolopyridine scaffold.
One-Pot/Tandem Reactions Increased efficiency, reduced waste, fewer purification steps. mdpi.comDesign of cascade reaction sequences that combine multiple synthetic steps into a single operation.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The dual functionalization of this compound with both an iodo and a nitro group provides a rich platform for exploring diverse chemical transformations. The C-I bond is a versatile handle for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. mdpi.com Future research should systematically explore these reactions to generate a library of substituted pyrrolopyridines with diverse functionalities. The selective functionalization at the C-6 position will be crucial for accessing a wide array of derivatives. mdpi.com

The nitro group offers another point of chemical diversity. Its reduction to an amino group would provide access to a new family of 6-iodo-1H-pyrrolo[3,2-b]pyridin-3-amines, which could serve as key intermediates for further derivatization, such as acylation, sulfonylation, or diazotization reactions. The selective hydrogenation of the nitro group in the presence of the iodo substituent is a key challenge that needs to be addressed, with catalysts like Pt-V/C or Raney Co showing promise in related systems. acs.org

Furthermore, the pyrrolopyridine core itself can undergo functionalization. nih.gov Research into direct C-H functionalization of the pyrrole (B145914) or pyridine (B92270) ring, while challenging due to the electron-deficient nature of the pyridine ring, could open up new avenues for derivatization. rsc.org The interplay between the directing effects of the existing iodo and nitro substituents will be a fascinating area of study.

Table 2: Potential Chemical Transformations of this compound

Functional GroupReaction TypePotential ProductsResearch Focus
Iodo Group Suzuki Coupling6-Aryl/heteroaryl-3-nitro-1H-pyrrolo[3,2-b]pyridinesOptimization of catalyst systems and reaction conditions for high yields and functional group tolerance.
Sonogashira Coupling6-Alkynyl-3-nitro-1H-pyrrolo[3,2-b]pyridinesExploration of coupling partners and development of methods for further functionalization of the alkyne.
Buchwald-Hartwig Amination6-Amino-3-nitro-1H-pyrrolo[3,2-b]pyridinesInvestigation of a broad range of amine coupling partners and development of selective amination protocols.
Nitro Group Reduction6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amineDevelopment of chemoselective reduction methods that preserve the iodo group. acs.orgorientjchem.org
Further Derivatization of Amino GroupAcylated, sulfonated, or diazotized derivativesExploration of the synthetic utility of the resulting amino-pyrrolopyridine.
Pyrrolopyridine Core C-H FunctionalizationRegioselectively functionalized derivativesDevelopment of novel catalytic methods for direct C-H activation at specific positions on the heterocyclic core. nih.govrsc.org

Advanced Mechanistic Investigations and Integration of Cutting-Edge Computational Chemistry

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved synthetic protocols and the prediction of its chemical behavior. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Experimental studies could involve kinetic analysis, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. These studies will provide valuable insights into the elementary steps of the reactions, such as the oxidative addition and reductive elimination steps in cross-coupling reactions or the pathway of nitro group reduction.

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for these investigations. researchgate.net DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and predict the regioselectivity of reactions. nih.gov For instance, computational studies can help in understanding the preference for certain catalytic systems or the influence of solvents on reaction outcomes. nih.gov Furthermore, computational modeling can predict the electronic and structural properties of the target molecule and its derivatives, aiding in the design of new compounds with desired characteristics. researchgate.net

Table 3: Focus Areas for Mechanistic and Computational Studies

Research AreaKey Questions to AddressProposed Methodologies
Synthesis What is the mechanism of the key cyclization step? What is the role of the catalyst?Kinetic studies, isotopic labeling, DFT modeling of reaction pathways.
Cross-Coupling Reactions What are the detailed mechanisms of Suzuki, Sonogashira, and other coupling reactions at the C-6 position?In-situ spectroscopic monitoring, isolation of organometallic intermediates, DFT calculations of catalytic cycles.
Nitro Group Reduction What is the mechanism of selective nitro group reduction in the presence of the iodo group?Catalyst screening, product distribution analysis under various conditions, computational modeling of catalyst-substrate interactions. orientjchem.org
Reactivity of the Core What are the most favorable sites for electrophilic and nucleophilic attack on the pyrrolopyridine ring?Calculation of electrostatic potential maps, frontier molecular orbital analysis, and Fukui functions using DFT. nih.gov

Strategic Design and Synthesis of Chemically Diverse Analogues for Material Science and Advanced Chemical Applications

The unique electronic properties of the pyrrolopyridine scaffold, combined with the tunability offered by the iodo and nitro functional groups, make this compound a promising platform for the design and synthesis of novel materials and chemical tools.

In material science, the focus could be on developing new organic semiconductors, fluorescent dyes, and electrochromic materials. kennesaw.edu By strategically modifying the core structure through cross-coupling reactions, it may be possible to tune the optoelectronic properties, such as the absorption and emission wavelengths, and the energy levels of the frontier molecular orbitals. rsc.orgnih.govresearchgate.netresearchgate.net The introduction of extended π-conjugated systems could lead to materials with enhanced charge transport properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

In the realm of advanced chemical applications, derivatives of this compound could be designed as selective enzyme inhibitors, building on the known biological activity of other pyrrolopyridine derivatives as kinase inhibitors. acs.orgnih.govacs.org The ability to introduce a wide range of substituents at the C-6 and C-3 positions allows for the systematic exploration of structure-activity relationships. Furthermore, the development of fluorescently labeled analogues could lead to the creation of novel chemical probes for bioimaging applications. sigmaaldrich.com

Table 4: Potential Applications of this compound Analogues

Application AreaDesign StrategyKey Properties to Investigate
Organic Electronics Synthesis of extended π-conjugated systems via cross-coupling reactions. rsc.orgnih.govAbsorption and emission spectra, fluorescence quantum yields, redox potentials, charge carrier mobility. kennesaw.eduresearchgate.net
Fluorescent Probes Introduction of fluorophores or environmentally sensitive groups. sigmaaldrich.comPhotophysical properties in different environments, selectivity for target analytes.
Medicinal Chemistry Synthesis of a library of analogues with diverse substituents to probe interactions with biological targets. acs.orgnih.govInhibitory activity against specific enzymes (e.g., kinases), structure-activity relationship (SAR) studies. acs.org
Advanced Intermediates Functional group transformations to create novel building blocks for organic synthesis. nih.govReactivity in a variety of chemical transformations, utility in the synthesis of complex molecules.

Q & A

Q. What are the established synthetic routes for 6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolo[3,2-b]pyridine core. Key steps include:

  • Cyclization : Use 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolo-pyridine scaffold .
  • Iodination : Introduce iodine at the 6-position using N-iodosuccinimide (NIS) in acetone at room temperature, a method validated for regioselective halogenation in similar heterocycles .
  • Nitration : Nitro groups are introduced at the 3-position via electrophilic aromatic substitution under controlled acidic conditions (e.g., nitric acid in H₂SO₄) .
    Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate intermediates .

Q. How is structural confirmation achieved for this compound?

Methodological Answer: Combined spectroscopic and analytical techniques are employed:

  • ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 5.0–5.4 Hz for pyridine protons) and chemical shifts (e.g., δ ~8.3 ppm for aromatic protons) to confirm regiochemistry .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₇H₄IN₃O₂: 289.9402; observed: 289.9408) .
  • X-ray crystallography (if applicable): Resolves ambiguities in substituent positioning .

Q. What functional group transformations are feasible post-synthesis?

Methodological Answer: The nitro and iodo groups enable diverse derivatization:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl converts nitro to amine, enabling further cross-coupling .
  • Iodo Substitution : Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) replaces iodine with carbon-based groups .
    Caution : Monitor reaction temperatures (e.g., 90–105°C for cross-coupling) to avoid decomposition .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination/nitration be addressed?

Methodological Answer: Regioselectivity is controlled via:

  • Directing Groups : Electron-donating/withdrawing substituents on the core scaffold influence electrophilic attack positions. For example, the pyrrolo nitrogen directs iodination to the 6-position .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitro group incorporation at the 3-position by stabilizing transition states .
    Case Study : In 3-nitro derivatives, nitration precedes iodination to avoid steric hindrance .

Q. What strategies validate biological activity in pharmacological assays?

Methodological Answer:

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 µM suggest antitumor potential .
  • Targeted Assays : Evaluate kinase inhibition (e.g., EGFR, VEGFR) via fluorescence polarization assays .
    Data Interpretation : Compare with structurally related compounds (e.g., 3-cyano analogs) to establish structure-activity trends .

Q. How does the compound’s stability impact experimental design?

Methodological Answer:

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C typical for nitro derivatives) .
  • Light Sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photolytic deiodination .
  • Solution Stability : Monitor via HPLC in buffers (pH 1–13); acetonitrile/water mixtures are preferred for solubility .

Q. How are structure-activity relationships (SAR) explored for this scaffold?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with halogens (Br/Cl), amines, or trifluoromethyl groups at positions 3 and 6 .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., DNA topoisomerases) .
    Key Finding : 3-Nitro groups enhance electrophilic reactivity, correlating with cytotoxicity in SAR models .

Q. What computational methods predict reactivity or spectroscopic properties?

Methodological Answer:

  • DFT Calculations : Gaussian 09 with B3LYP/6-31G* basis set predicts NMR chemical shifts (error <0.3 ppm vs. experimental) .
  • Reactivity Modeling : HOMO-LUMO gaps calculated via DFT identify sites prone to nucleophilic attack (e.g., C-6 iodine) .

Q. How are contradictory spectral data resolved?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in nitro groups) causing signal splitting .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify ambiguous NOE correlations in crowded aromatic regions .

Q. What optimization strategies improve synthetic yields?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 6 hours for cyclization steps) and improves yields by 15–20% .
  • Catalyst Screening : PdCl₂(dppf) enhances cross-coupling efficiency (yield: 76% vs. 50% with Pd(PPh₃)₄) .
    Case Study : Optimizing NaN₃ stoichiometry (3 equivalents) in azide substitutions minimizes byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.